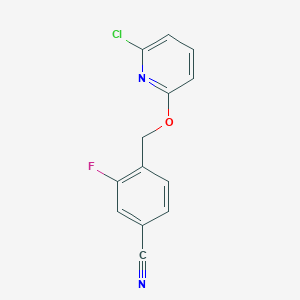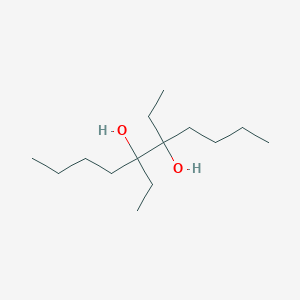
5,6-Diethyldecane-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethyldecane-5,6-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decane chain, with two ethyl groups (-C2H5) at the 5th and 6th positions. This compound is part of the larger family of alkanediols and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Alkenes: One common method involves the hydroxylation of 5,6-diethyldecene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents.
Reduction of Esters: Another approach is the reduction of 5,6-diethyldecanoic acid esters using lithium aluminium hydride (LiAlH4) to yield the diol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or sulfates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromic acid (H2CrO4).
Reduction: Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution: Thionyl chloride (SOCl2) for halogenation, sulfuric acid (H2SO4) for sulfation.
Major Products Formed:
Oxidation: 5,6-Diethyldecanoic acid, 5,6-diethyl-1,10-decanedione.
Reduction: 5,6-Diethyldecene, decane.
Substitution: 5,6-Diethyldecyl chloride, 5,6-diethyldecyl sulfate.
Applications De Recherche Scientifique
5,6-Diethyldecane-5,6-diol is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is used in the study of lipid metabolism and cell membrane structure.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5,6-diethyldecane-5,6-diol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2-Decanediol
1,10-Decanediol
2,3-Diethyl-1,4-butanediol
3,4-Diethyl-1,5-pentanediol
Propriétés
Formule moléculaire |
C14H30O2 |
|---|---|
Poids moléculaire |
230.39 g/mol |
Nom IUPAC |
5,6-diethyldecane-5,6-diol |
InChI |
InChI=1S/C14H30O2/c1-5-9-11-13(15,7-3)14(16,8-4)12-10-6-2/h15-16H,5-12H2,1-4H3 |
Clé InChI |
ZHJHNEVHVURDCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(C(CC)(CCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


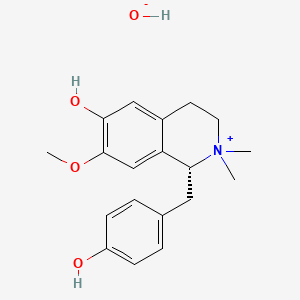
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
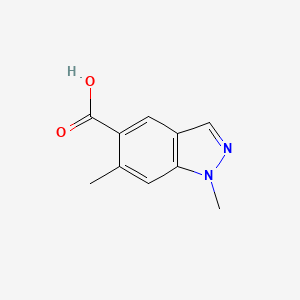
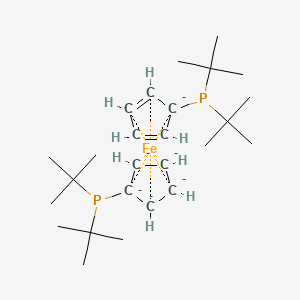
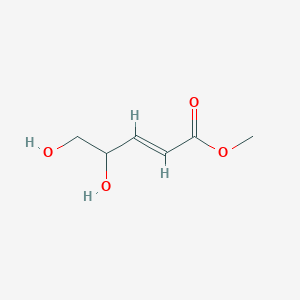

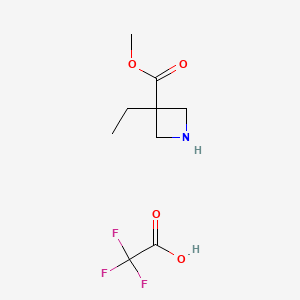
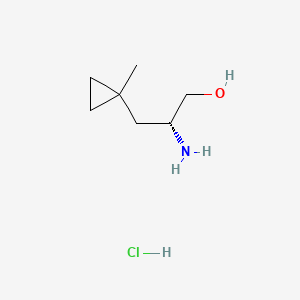
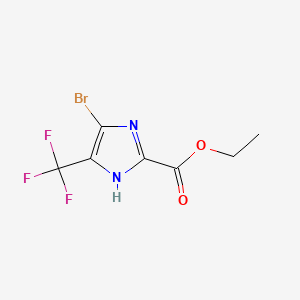
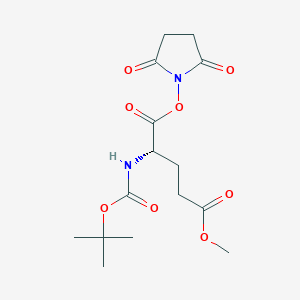
![1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15363445.png)
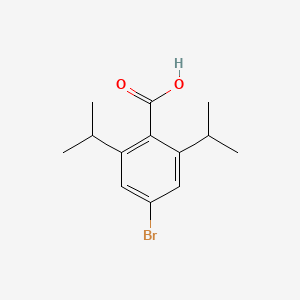
![5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)
